molecular formula C8H13FO B6307454 4-Fluorobicyclo[2.2.2]octan-1-ol CAS No. 22947-61-1

4-Fluorobicyclo[2.2.2]octan-1-ol

Cat. No.: B6307454
CAS No.: 22947-61-1
M. Wt: 144.19 g/mol
InChI Key: XIZMSZZOJUJKIQ-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol . It is characterized by a bicyclic structure with a fluorine atom and a hydroxyl group attached to the octane ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-Fluorobicyclo[2.2.2]octan-1-ol typically involves the following steps:

Chemical Reactions Analysis

4-Fluorobicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: PCC, KMnO4, or H2O2.

    Reducing Agents: LiAlH4 or NaBH4.

    Nucleophiles: NaOH, KOH, or other strong bases.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluorobicyclo[2.2.2]octan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[2.2.2]octan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity .

Comparison with Similar Compounds

4-Fluorobicyclo[2.2.2]octan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-fluorobicyclo[2.2.2]octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZMSZZOJUJKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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